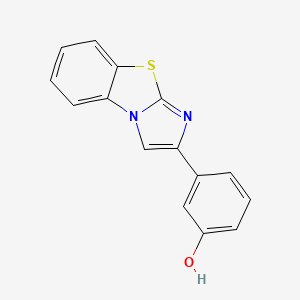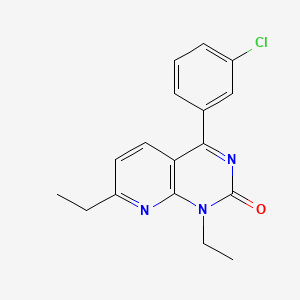
YM 976
概要
説明
Pyrido[2,3-d]pyrimidin-2(1H)-one is a type of chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of 2-amino-nicotinonitriles with carbonyls . This reaction is typically catalyzed by a base such as potassium t-butoxide and carried out under reflux conditions .Chemical Reactions Analysis
Pyrimidine derivatives have been shown to exhibit a variety of biological activities, including anticancer , antiviral, antioxidant, and antimicrobial effects . These activities are often attributed to their ability to interact with various biological targets, such as CDK2, a protein kinase that plays a key role in cell cycle regulation .科学的研究の応用
ホスホジエステラーゼ4(PDE4)阻害
YM-976は、ホスホジエステラーゼ4(PDE4)阻害剤 です。PDE4は、炎症反応において重要な役割を果たす酵素であり、炎症性メディエーターの放出を抑制する分子である環状アデノシン一リン酸(cAMP)を分解します。PDE4を阻害することにより、YM-976はcAMPレベルを上昇させ、抗炎症効果を発揮します .
抗炎症作用
YM-976は、ヒト末梢血単核球(PBMC)におけるLPS誘発TNF-α産生を阻害することが示されています 。TNF-αは全身性炎症に関与するサイトカインであり、その阻害は炎症性疾患の管理に役立ちます。
肺疾患の治療
YM-976は、肺疾患の治療に潜在的な用途があります 。ラットの胸膜炎モデルにおいて、カラギーナン誘発胸膜腔細胞浸潤を阻害することが示されています .
喘息の管理
モルモットの喘息モデルにおいて、YM-976は、卵白アルブミン誘発気管支収縮、気道血漿漏出、好酸球浸潤、過敏性を軽減しました 。これは、YM-976が喘息の管理に有益である可能性を示唆しています .
アレルギー治療
YM-976は、炎症性メディエーターの産生を阻害する能力と好酸球浸潤に対する効果から、アレルギーの治療に役立つ可能性があります .
咳抑制
YM-976は、モルモットにおけるクエン酸誘発咳を軽減することが示されています 。これは、咳止め薬として使用される可能性があることを示唆しています .
作用機序
Target of Action
YM 976, also known as 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, primarily targets Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in a variety of physiological responses .
Mode of Action
This compound acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP can then modulate the activity of protein kinase A (PKA), which in turn can influence various cellular processes, including inflammation and immune response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-PKA pathway . Elevated cAMP levels due to PDE4 inhibition activate PKA, which can phosphorylate a variety of target proteins, leading to changes in cell function . These changes can include reduced inflammation and modulation of immune response .
Result of Action
The inhibition of PDE4 by this compound leads to anti-inflammatory effects and the inhibition of antigen-induced airway responses . This is likely due to the increased cAMP levels modulating the activity of immune cells and reducing the release of pro-inflammatory cytokines .
将来の方向性
特性
IUPAC Name |
4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXYNNKDDXKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424991 | |
| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191219-80-4 | |
| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191219-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YM-976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YM-976 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQT2M8W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

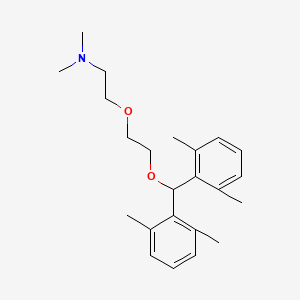
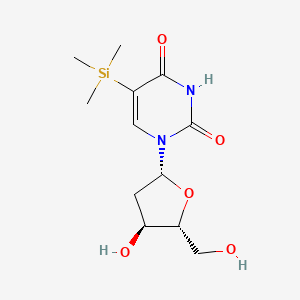

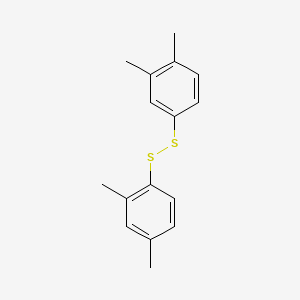

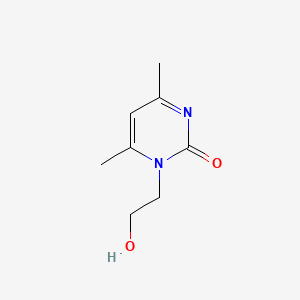
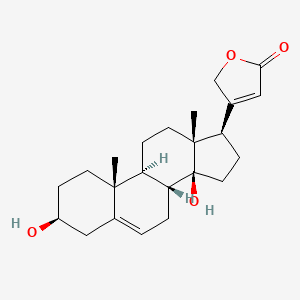
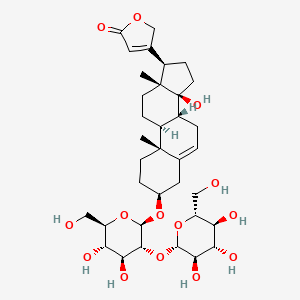
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-5-methylhexanamide](/img/structure/B1683438.png)


![N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide](/img/structure/B1683443.png)

